Dimethyl morpholinophosphoramidate

Chemical Defense Simulants Toxicology Safety Assessment

Dimethyl morpholinophosphoramidate (DMMPA; CAS 597-25-1) is an organophosphate compound belonging to the phosphoramidate class. Its molecular formula is C6H14NO4P, with a molecular weight of 195.15 g/mol and an exact mass of 195.06604493 g/mol.

Molecular Formula C6H14NO4P
Molecular Weight 195.15 g/mol
CAS No. 597-25-1
Cat. No. B1206151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl morpholinophosphoramidate
CAS597-25-1
Synonymsdimethyl morpholinophosphoramidate
dimethylmorpholinophosphoramidate
DM-MP
Molecular FormulaC6H14NO4P
Molecular Weight195.15 g/mol
Structural Identifiers
SMILESCOP(=O)(N1CCOCC1)OC
InChIInChI=1S/C6H14NO4P/c1-9-12(8,10-2)7-3-5-11-6-4-7/h3-6H2,1-2H3
InChIKeyBZXUQIDKDGGYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 64° F (NTP, 1992)

Dimethyl Morpholinophosphoramidate (CAS 597-25-1) Procurement Data Sheet and Core Physicochemical Properties


Dimethyl morpholinophosphoramidate (DMMPA; CAS 597-25-1) is an organophosphate compound belonging to the phosphoramidate class [1]. Its molecular formula is C6H14NO4P, with a molecular weight of 195.15 g/mol and an exact mass of 195.06604493 g/mol [1]. It is a clear, colorless, slightly viscous liquid [2], with a density of 1.2237 at 25°C [3] and a vapor pressure of 1.4 mmHg at 23°C [4]. The compound is water-soluble, but is sensitive to air and undergoes slow hydrolysis upon exposure to moisture [2].

Procurement Risk Alert for Dimethyl Morpholinophosphoramidate: Why Simple Phosphoramidate Substitution is Unsuitable


Generic substitution within the phosphoramidate class is not feasible for applications requiring either specific physical properties or a well-characterized, non-biological safety profile. For its established role as a simulant for anticholinesterase chemical agents, DMMPA was specifically selected to mimic only the physical, and not the biological, properties of nerve agents [1][2]. Substituting a structurally similar analog would introduce unacceptable risk, as the biological activity and toxicity profile would be unknown, potentially undermining the validity of chemical defense procedure studies or creating a significant safety hazard [2]. Similarly, in the synthesis of morpholino oligomers (PMOs), the specific reactivity and stereochemistry of DMMPA are critical for building the desired backbone structure . Substitution with an alternative monomer could lead to oligomers with altered conformation, reduced target binding affinity, or complete synthesis failure [3].

Quantitative Differentiation Guide for Dimethyl Morpholinophosphoramidate: Direct Comparative Data for Procurement Decisions


Acute Oral Toxicity: 5- to 7-Fold Higher Safety Margin vs. Common Simulant DMMP

Dimethyl morpholinophosphoramidate (DMMPA) demonstrates significantly lower acute oral toxicity in rats compared to the widely used nerve agent simulant dimethyl methylphosphonate (DMMP). This difference is critical for reducing risk in large-scale training and equipment testing scenarios where exposure is possible .

Chemical Defense Simulants Toxicology Safety Assessment

Species-Specific Carcinogenicity Profile: Enables Rodent Model Selection

In a 2-year National Toxicology Program (NTP) gavage study, DMMPA induced a clear, dose-related increase in mononuclear cell leukemia in Fischer 344/N rats, but showed no evidence of carcinogenicity in B6C3F1 mice [1][2]. This species-specific response is a defining characteristic.

Chronic Toxicology Carcinogenesis Model Selection

Synthetic Utility: Validated Yield Range for PMO Monomer Synthesis

When employed as a monomer in the 5'→3' phosphoramidite synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs), dimethyl morpholinophosphoramidate achieves yields in the range of 65% to 92% . This represents a specific, quantified performance metric for its primary role as a synthetic building block.

Oligonucleotide Synthesis PMO Phosphoramidite Chemistry

Validated Applications for Dimethyl Morpholinophosphoramidate: Where Comparative Data Supports Its Use


Chemical Defense Simulant for Non-Biological Training

Due to its established safety profile as a 'simulant for the physical (but not biologic) properties' of nerve agents, DMMPA is the compound of choice for chemical defense training exercises where personnel may experience dermal or inhalation exposure . Its acute oral toxicity in rats (LD50 = 8,210 mg/kg) is substantially lower than that of the common simulant DMMP [1][2]. This lower acute toxicity, combined with its known chronic toxicology profile from NTP studies, allows for more accurate risk assessment and safer handling protocols during large-scale drills compared to using an uncharacterized analog [3].

Building Block for Phosphorodiamidate Morpholino Oligomer (PMO) Synthesis

DMMPA is a key monomer for the solid-phase synthesis of PMOs via phosphoramidite chemistry, a process that can achieve yields between 65% and 92% . The resulting PMOs, which possess a neutral backbone that is resistant to nucleases, are utilized as steric-blocking antisense oligonucleotides in applications such as exon-skipping therapy for Duchenne muscular dystrophy and for targeted gene knockdown in model organisms like zebrafish [1][2]. Its defined role in generating these high-value research tools, supported by published synthesis yields, provides a clear and quantifiable justification for its procurement over alternative monomers that lack such established performance metrics .

Standard Reference Material for Toxicology and Carcinogenesis Studies

The comprehensive, peer-reviewed toxicological profile of DMMPA, specifically the NTP's 2-year carcinogenicity study which demonstrates species-specific induction of leukemia in rats but not mice, makes it a valuable reference compound for mechanistic studies in chemical carcinogenesis [1]. Researchers studying organophosphate-induced carcinogenicity can leverage this well-defined, differential response to calibrate models and investigate underlying pathways, an application that is not possible with less characterized analogs.

Technical Documentation Hub

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